molecular formula C24H19N3O4 B2521932 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 899753-16-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2521932
CAS No.: 899753-16-3
M. Wt: 413.433
InChI Key: XRDSPECQPZJWOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a heterocyclic compound featuring three core structural motifs:

2,3-Dihydro-1,4-benzodioxin: A bicyclic ether ring system contributing to metabolic stability and lipophilicity.

Pyridazinone moiety: A six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group, which is substituted at position 3 with a naphthalen-2-yl group.

Acetamide linker: Connects the benzodioxin and pyridazinone groups, enabling structural flexibility and hydrogen-bonding interactions.

The naphthalene substituent likely enhances π-π stacking interactions, influencing receptor binding affinity and solubility.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4/c28-23(25-19-7-9-21-22(14-19)31-12-11-30-21)15-27-24(29)10-8-20(26-27)18-6-5-16-3-1-2-4-17(16)13-18/h1-10,13-14H,11-12,15H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDSPECQPZJWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring through a cyclization reaction. This is followed by the introduction of the naphthyl group via a Friedel-Crafts acylation. The final step involves the formation of the acetamide linkage through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The unique structural features of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide allow it to interact with biological targets involved in cancer progression. For instance, its structural similarity to known anticancer agents suggests that it may inhibit pathways critical for tumor growth and survival .

Enzyme Inhibition

α-Glucosidase and Acetylcholinesterase Inhibition
The compound has shown promising results as an enzyme inhibitor. Studies indicate that compounds with a benzodioxin structure can inhibit α-glucosidase and acetylcholinesterase (AChE), enzymes relevant in diabetes and Alzheimer's disease management . The presence of the naphthalene moiety enhances the interaction with these enzymes, potentially leading to improved therapeutic efficacy.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the compound's biological activity. Variations in substituents on the benzodioxin and naphthalene rings can significantly affect the compound's pharmacological properties. For example, modifications to the acetamide group may enhance selectivity and potency against specific enzymes .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Efficacy

In a recent study, derivatives of N-(2,3-dihydro-1,4-benzodioxin) were evaluated for their anticancer properties against various cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition percentages (PGIs) against multiple cancer types, suggesting a potential role in cancer therapy .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory potential of related sulfonamide derivatives containing benzodioxane structures. These compounds were tested against α-glucosidase and AChE, demonstrating promising inhibitory activity that could lead to advancements in diabetes and Alzheimer's treatments .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

  • Naphthalene vs.
  • Sulfonamide Derivatives: Compound 7l demonstrates significant antimicrobial activity, suggesting that sulfonamide linkages (vs. pyridazinone) may favor interactions with bacterial targets.
  • Heterocyclic Variations: Replacement of pyridazinone with thienopyrimidine introduces sulfur atoms, which could alter electronic properties and binding kinetics.

Physicochemical and Spectroscopic Comparisons

  • IR Spectroscopy: Pyridazinone-containing compounds exhibit strong C=O stretches (~1670–1680 cm⁻¹) , while sulfonamide derivatives show characteristic S=O peaks (~1350 cm⁻¹) .
  • NMR Data : The target compound’s naphthalene substituent would likely produce aromatic proton signals at δ 7.4–8.4 ppm, similar to naphthalene-containing triazole analogs .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound notable for its potential biological activities. This article delves into its biological activity, synthesis, and therapeutic implications based on diverse research findings.

Structural Overview

The compound features a benzodioxin moiety linked to a pyridazine derivative through an acetamide group. This unique structure is believed to facilitate interactions with various biological targets, making it of significant interest in medicinal chemistry.

Biological Activity

Preliminary studies indicate that this compound exhibits several promising biological activities:

1. Cholinesterase Inhibition

Research suggests that the compound may act as an inhibitor of cholinesterase enzymes. Cholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease by enhancing neurotransmission and cognitive function. The benzodioxin structure is particularly associated with this inhibitory activity.

2. Antimicrobial Properties

Similar compounds within the benzodioxin family have demonstrated antimicrobial activities against various pathogens. For instance, derivatives containing the benzodioxin structure have shown effectiveness against Staphylococcus aureus and Escherichia coli , suggesting potential applications in treating infections .

3. Anticancer Activity

Some studies have indicated that related compounds exhibit anticancer properties. The presence of the naphthalene moiety may enhance the compound's ability to target cancer cells, although specific data on this compound's anticancer efficacy remains limited .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Formation of Benzodioxin Derivative : Starting from commercially available benzodioxin precursors.
  • Pyridazine Coupling : Utilizing appropriate coupling reagents to link the pyridazine moiety.
  • Acetamide Formation : Finalizing the synthesis by introducing the acetamide functional group.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into their mechanisms and potential therapeutic applications:

StudyCompoundKey Findings
Benzodioxin derivativesSignificant cholinesterase inhibition; potential for Alzheimer's treatment.
Naphthalene derivativesDemonstrated antimicrobial activity against resistant strains of bacteria.
Thiazolidinone derivativesExhibited comparable antibacterial effects to standard treatments; potential for drug development.

Q & A

Q. What are the optimal synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide?

The synthesis involves multi-step reactions, typically starting with coupling the benzodioxin-6-amine core to a naphthalene-pyridazinone scaffold. Key steps include:

  • Sulfonamide formation : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides under basic conditions (pH-controlled aqueous medium) .
  • Acetamide linkage : Using 2-bromo-N-arylacetamides and LiH as an activator in polar aprotic solvents like DMF .
  • Microwave-assisted synthesis : For accelerating coupling reactions and improving yield . Reaction progress is monitored via TLC, and intermediates are characterized using 1H^1H-NMR and IR spectroscopy .

Q. How can researchers validate the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., benzodioxin aromatic protons at δ 6.8–7.2 ppm, pyridazinone NH signals at δ 10.7–11.0 ppm) .
  • Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1670 cm1^{-1}, NH stretch at ~3260 cm1^{-1}) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., C27_{27}H25_{25}N3_{3}O4_{4}S2_{2}, exact mass 535.1 g/mol) .

Q. What enzymes or biological targets are associated with this compound?

Derivatives of benzodioxin and pyridazinone scaffolds are known to inhibit enzymes like α-glucosidase (IC50_{50} values: 81–86 μM) and interact with phosphodiesterases or inflammatory pathways . Target validation should include:

  • Enzyme inhibition assays : Using acarbose as a reference standard for α-glucosidase .
  • Molecular docking studies : To predict binding affinity with active sites .

Advanced Research Questions

Q. How can computational methods optimize reaction design for this compound?

  • Quantum chemical calculations : Predict reaction pathways and transition states to reduce trial-and-error experimentation .
  • Reactor design : Simulate solvent effects (e.g., DMF vs. THF) and temperature gradients using process control software .
  • Data-driven feedback loops : Integrate experimental results (e.g., NMR yields) with computational models to refine synthetic protocols .

Q. What strategies resolve contradictory bioactivity data in structural analogs?

Example: Pyridazinone derivatives show variable α-glucosidase inhibition (IC50_{50}: weak to moderate). To address discrepancies:

  • Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. nitro groups on aryl rings) .
  • Enzyme kinetics : Assess competitive vs. non-competitive inhibition mechanisms using Lineweaver-Burk plots .
  • Crystallography : Resolve binding modes of active analogs (e.g., 7i and 7k) to identify critical interactions .

Q. How can researchers improve the metabolic stability of this compound?

  • Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
  • Metabolite identification : Use LC-MS/MS to track oxidative degradation (e.g., CYP450-mediated naphthalene hydroxylation) .
  • Stability assays : Monitor compound integrity under physiological pH (e.g., PBS buffer at 37°C for 24 hours) .

Methodological Guidelines

Best practices for handling air-sensitive intermediates:

  • Use Schlenk lines or gloveboxes for reactions requiring inert atmospheres (e.g., Grignard reagent additions) .
  • Purge solvents with nitrogen/argon and store intermediates under vacuum .

Protocols for scaling up synthesis without compromising yield:

  • Continuous flow reactors : Minimize side reactions in multi-step syntheses .
  • Design of Experiments (DoE) : Optimize parameters (e.g., temperature, stoichiometry) using factorial design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.